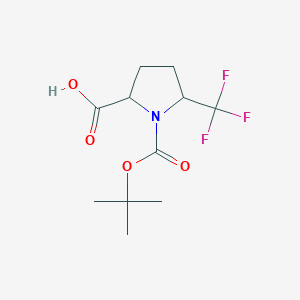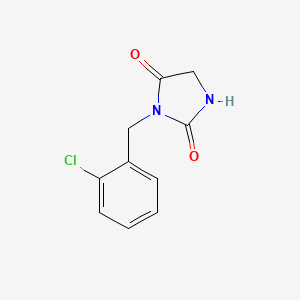
3-(2-Chlorobenzyl)imidazolidine-2,4-dione
Overview
Description
3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorobenzyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorobenzyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity : A study by (Costa et al., 1995) reported the synthesis and physico-chemical properties of compounds similar to 3-(2-Chlorobenzyl)imidazolidine-2,4-dione, focusing on their cytotoxic activity.
Mass Spectrometry Analysis : Research by (Pitta et al., 1992) presented a study on the electron-impact mass spectrometry of chlorobenzyl imidazolidinedione compounds, providing insights into their structural properties.
Hypoglycemic and Antinociceptive Activities : A study by (Albuquerque et al., 1995) described the synthesis of derivatives of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione and evaluated their hypoglycemic and peripheral antinociceptive activities.
Antimicrobial Activity : Research by (Brandão et al., 1997) focused on the synthesis and physico-chemical properties of substituted imidazolidines, including 3-(2-Chlorobenzyl)imidazolidine-2,4-dione, and assessed their antimicrobial activity.
Crystal Structure Analysis : A study by (Aydin et al., 2013) detailed the synthesis, spectral data, and crystal structure analysis of a chloro-substituted imidazolidine-2,4-dione, contributing to the understanding of its structural characteristics.
Synthesis of Derivatives : Research by (Hussain et al., 2015) and (Brouillette et al., 2007) explored the synthesis of imidazolidine-2,4-dione derivatives, including microwave-assisted methods, adding to the knowledge of its chemical versatility.
Anti-Arrhythmic and Anti-Inflammatory Activities : A study by (Pękala et al., 2005) discussed the synthesis and anti-arrhythmic activity of imidazolidine-2,4-dione derivatives. Additionally, (Santos et al., 2005) reported on the anti-inflammatory activity of new thiazolidine-2,4-dione derivatives.
DNA Binding Studies : The study by (Shah et al., 2013) explored the DNA binding affinity of imidazolidine derivatives, shedding light on their potential in anti-cancer applications.
Corrosion Inhibition : Research by (Elbarki et al., 2020) investigated the use of a derivative of imidazolidine-2,4-dione as a corrosion inhibitor, providing insights into its industrial applications.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZLLQGPBUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzyl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



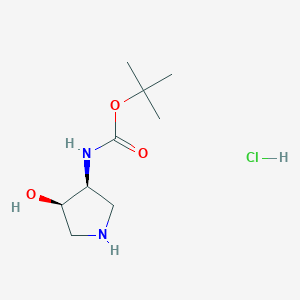



![[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B8014014.png)


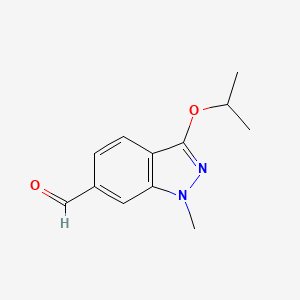
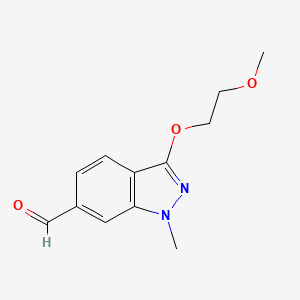

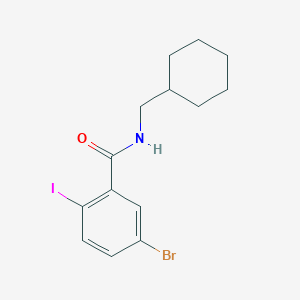
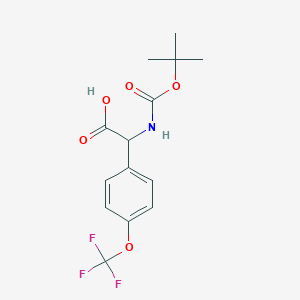
![3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8014063.png)
